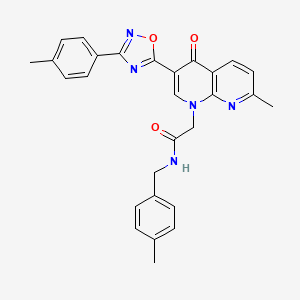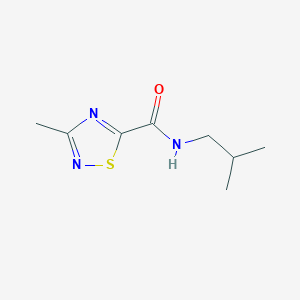
N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a derivative of the 1,3,4-thiadiazole class of compounds . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is known for its wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
Thiadiazole is a versatile scaffold widely studied in medicinal chemistry. Its mesoionic character allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This is likely due to the presence of the sulfur atom, which contributes to their relatively good liposolubility .Chemical Reactions Analysis
1,3,4-thiadiazoles are formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . They can also be formed through reactions of N-benzylidenebenzohydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Drug Precursors
N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in drug development and chemical synthesis. For example, it's utilized in the creation of antitumor drugs through interaction with alkyl isocyanates, leading to N-substituted 1-carbamoylimidazoles and further cyclization to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide, a well-known antitumor drug (Wang et al., 1997). Moreover, 3,5-disubstituted 1,2,4-thiadiazoles have been prepared through oxidative dimerization of thioamides, showcasing the compound's utility in synthesizing structurally diverse molecules with potential biological activities (Takikawa et al., 1985).
Antimicrobial and Anticancer Research
This compound also finds applications in antimicrobial and anticancer research. Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including structures related to 1,2,4-thiadiazoles, have been synthesized and evaluated against Mycobacterium tuberculosis, indicating its relevance in developing new antimycobacterial agents (Gezginci et al., 1998). Additionally, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown potent anticancer activities, highlighting the potential for developing new therapeutic agents (Gomha et al., 2017).
Mecanismo De Acción
While the exact mechanism of action for “N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is not specified in the search results, it is known that thiadiazole derivatives demonstrate efficacy across various cancer models . They are able to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature .
Propiedades
IUPAC Name |
3-methyl-N-(2-methylpropyl)-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5(2)4-9-7(12)8-10-6(3)11-13-8/h5H,4H2,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQHAFAAWYSRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)
![(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2602583.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)
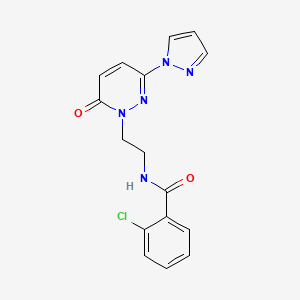
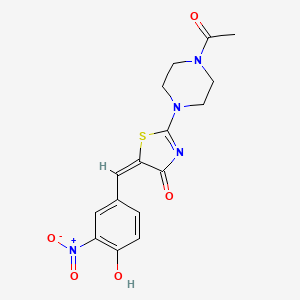
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)
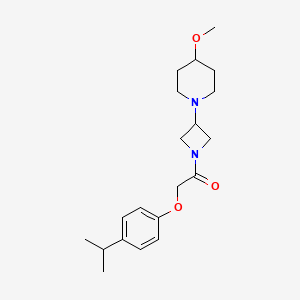
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)

![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)
